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Compound Name: Trimidox hydrochloride

Cat. No.: B1662421 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Trimidox hydrochloride (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of

ribonucleotide reductase, the rate-limiting enzyme responsible for the de novo synthesis of

deoxyribonucleotides.[1] Due to the significantly increased activity of this enzyme in

proliferating tumor cells, it serves as a key target for cancer chemotherapy.[1] Trimidox has

been demonstrated to inhibit cell growth and effectively induce apoptosis in various cancer cell

lines, particularly in human leukemia.[2] Its mechanism of action involves the activation of an

intrinsic, caspase-dependent apoptotic pathway, making it a valuable tool for cancer research

and preclinical drug development.[2]

Mechanism of Action
Trimidox hydrochloride primarily functions by inhibiting ribonucleotide reductase. This action

leads to the induction of apoptosis through a signaling cascade that is dependent on p53 and

the c-Jun NH2-terminal kinase (JNK) pathway.[2][3] In susceptible leukemia cell lines, trimidox

treatment leads to the induction and phosphorylation of the p53 tumor suppressor protein.[3]

This is followed by the activation of the JNK signaling pathway.[2]

The apoptotic cascade proceeds via the intrinsic (mitochondrial) pathway, characterized by the

release of cytochrome c from the mitochondria into the cytoplasm.[2] This event triggers the

activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating
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in the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA

fragmentation.[2] Notably, the extrinsic pathway, involving caspase-8, does not appear to be

activated by trimidox.[2] Furthermore, studies have shown that inhibition of the extracellular

signal-regulated kinase (ERK) pathway can potentiate the apoptotic effects of trimidox,

suggesting a pro-survival role for ERK signaling in this context.[2]
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Caption: Trimidox-Induced Apoptosis Signaling Pathway.

Quantitative Data Summary
The following table summarizes the effective concentrations of trimidox hydrochloride used

to induce apoptosis in various human leukemia cell lines as reported in literature. Specific IC50

values are not readily available in published literature; however, these concentrations have

been shown to elicit significant apoptotic responses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12147300/
https://pubmed.ncbi.nlm.nih.gov/12147300/
https://pubmed.ncbi.nlm.nih.gov/12147300/
https://www.benchchem.com/product/b1662421?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Effective
Concentration

Observed
Effects

Citation

NALM-6
B cell precursor

leukemia
250 - 300 µM

DNA damage,

Cytochrome c

release,

Caspase-3/9

activation

[2]

HL-60
Promyelocytic

leukemia
300 µM

Induction of

apoptosis, c-myc

RNA expression

[1][2]

MOLT-4

T-cell acute

lymphoblastic

leukemia

300 µM
Induction of

apoptosis
[2]

Jurkat T-cell leukemia 300 µM
Induction of

apoptosis
[2]

U937
Histiocytic

lymphoma
300 µM

Induction of

apoptosis
[2]

K562

Chronic

myelogenous

leukemia

300 µM
Induction of

apoptosis
[2]

Protocols
The following protocols provide a general framework for investigating trimidox-induced

apoptosis. Optimization may be required depending on the specific cell line and experimental

conditions.
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General Workflow for Apoptosis Analysis
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Caption: General Experimental Workflow for Apoptosis Analysis.
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Protocol 1: Cell Culture and Treatment
This protocol describes the basic procedure for culturing cancer cells and treating them with

trimidox hydrochloride.

Materials:

Cancer cell line of interest (e.g., NALM-6, HL-60)

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

Trimidox hydrochloride (stock solution prepared in DMSO or PBS)

Vehicle control (e.g., DMSO or PBS)

Sterile culture plates (e.g., 6-well or 12-well plates)

Phosphate-Buffered Saline (PBS), sterile

Procedure:

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the

logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL for suspension

cells).

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂

to allow for adherence (if applicable) and stabilization.

Treatment: Prepare serial dilutions of trimidox hydrochloride in complete culture medium.

Remove the existing medium from the cells and replace it with the medium containing the

desired concentrations of trimidox (e.g., 50 µM to 500 µM).

Controls: Include a vehicle-treated control group (cells treated with the same concentration

of the solvent used to dissolve trimidox) and an untreated control group.

Incubation: Return the plates to the incubator and culture for the desired time period (e.g.,

12, 24, or 48 hours).
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Protocol 2: Apoptosis Detection by Annexin V and
Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic, necrotic, and live

cells following treatment.

Materials:

Treated and control cells from Protocol 1

Annexin V-FITC/PI Apoptosis Detection Kit

1X Annexin V Binding Buffer

Cold PBS

Flow cytometer

Procedure:

Cell Harvesting: For suspension cells, transfer the cell suspension to centrifuge tubes. For

adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then

detach the adherent cells using a gentle cell scraper or trypsin. Combine the supernatant

and the detached cells.

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the

supernatant and wash the cell pellet twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration

of approximately 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of

Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze

the samples by flow cytometry within one hour.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins involved

in the trimidox-induced apoptotic pathway, such as caspases.

Materials:

Treated and control cells from Protocol 1

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4X)

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-

cleaved Caspase-9, anti-p53, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Imaging system
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Procedure:

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet with cold RIPA buffer

on ice for 30 minutes.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli

sample buffer and boil at 95-100°C for 5-10 minutes.

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel

and run until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imaging system. Analyze the bands for pro-

caspase disappearance and cleaved-caspase appearance. Use β-actin as a loading control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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